3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one
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Overview
Description
3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one is an organic compound that features a unique structure combining an ethynyl group and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one typically involves the reaction of 2-ethynylbenzaldehyde with acetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the phenylprop-2-en-1-one moiety can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethynylphenyl)acetic acid
- 2-(4-Methoxyphenyl)-5-(2-ethynylphenyl)thiophene
- 1,2-Bis((2-ethynylphenyl)ethynyl)benzene
Uniqueness
3-(2-Ethynylphenyl)-1-phenylprop-2-en-1-one is unique due to its combination of an ethynyl group and a phenylprop-2-en-1-one moiety.
Properties
CAS No. |
62051-65-4 |
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Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-(2-ethynylphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H12O/c1-2-14-8-6-7-9-15(14)12-13-17(18)16-10-4-3-5-11-16/h1,3-13H |
InChI Key |
MRYMLIBOXTYIQU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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